Lipophilicity Differentiation: Ethanesulfonyl vs. Methanesulfonyl — Computed XLogP3 Comparison
The ethanesulfonyl analog (target compound) has a computed XLogP3 of 0.9, whereas the methanesulfonyl analog (4-methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid, CAS 2059936-25-1) has a computed XLogP3 of approximately 0.6, representing a +0.3 log unit increase in lipophilicity conferred by the extra methylene unit in the ethanesulfonyl ethyl chain [1]. This difference is within the range known to influence passive membrane permeability and aqueous solubility in drug-like chemical space.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid; XLogP3 ≈ 0.6 |
| Quantified Difference | ΔXLogP3 = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values from PubChem compound entries for the respective CAS numbers |
Why This Matters
In lead optimization and building block selection, a 0.3 log unit lipophilicity shift can alter logD, solubility, and protein binding, making the ethanesulfonyl analog a distinct choice for medicinal chemistry campaigns where finely tuned physicochemical properties are required.
- [1] PubChem. 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid (CID 125456959): XLogP3 = 0.9. 4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid (CID 125456960): XLogP3 ≈ 0.6. National Library of Medicine. View Source
